molecular formula C13H12N2O B11892821 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol

1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol

Cat. No.: B11892821
M. Wt: 212.25 g/mol
InChI Key: JUUWHNCMDJJGBI-UHFFFAOYSA-N
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Description

1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds The naphtho[2,3-d]imidazole structure is fused with a naphthalene ring, which adds to its complexity and potential for diverse chemical reactivity

Preparation Methods

The synthesis of 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated forms, potentially altering its biological activity.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its fused naphthalene ring, which enhances its chemical reactivity and potential for diverse applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activity opens up possibilities for new drug development. Continued research into its properties and applications will likely yield further insights and innovations.

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(1H-benzo[f]benzimidazol-2-yl)ethanol

InChI

InChI=1S/C13H12N2O/c1-8(16)13-14-11-6-9-4-2-3-5-10(9)7-12(11)15-13/h2-8,16H,1H3,(H,14,15)

InChI Key

JUUWHNCMDJJGBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC3=CC=CC=C3C=C2N1)O

Origin of Product

United States

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